Mtt-N(Fmoc)Gln-OH
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Overview
Description
The compound Mtt-N(Fmoc)Gln-OH is a derivative of glutamine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain amide is protected by the 4-methyltrityl (Mtt) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal of the protecting groups under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mtt-N(Fmoc)Gln-OH typically involves the protection of the glutamine amino acid. The Fmoc group is introduced by reacting the amino group of glutamine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The Mtt group is introduced by reacting the side chain amide with 4-methyltrityl chloride (Mtt-Cl) under similar conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Mtt-N(Fmoc)Gln-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acid conditions.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for Mtt removal.
Coupling: HATU and DIPEA in solvents like dimethylformamide (DMF).
Major Products:
Deprotection: Free amino group and free side chain amide group.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Mtt-N(Fmoc)Gln-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and peptide-based drugs.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based therapeutics for various diseases.
Industry: Used in the production of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of Mtt-N(Fmoc)Gln-OH involves the protection and deprotection of the amino and amide groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Mtt group protects the side chain amide. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .
Comparison with Similar Compounds
Fmoc-Gln(Trt)-OH: Similar to Mtt-N(Fmoc)Gln-OH but uses the trityl (Trt) group for side chain protection.
Fmoc-Gln(Mtt)-OH: Another variant with the same protecting groups but different structural arrangement.
Uniqueness: this compound is unique due to its specific combination of protecting groups, which provides stability and ease of removal under mild conditions, making it highly suitable for solid-phase peptide synthesis .
Properties
IUPAC Name |
(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42(36(38(44)45)24-25-37(41)43)39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H2,41,43)(H,44,45)/t36-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSJLCFWDIOBJN-BHVANESWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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